Unmatched Selectivity: >37,000-Fold Discrimination Against Other Protein Methyltransferases
Pinometostat demonstrates extraordinary target selectivity, achieving a >37,000-fold preference for DOT1L over all other protein methyltransferases (PMTs) tested in a cell-free assay panel [1]. In stark contrast, the structurally related first-generation inhibitor EPZ004777 demonstrates only a >1,200-fold selectivity profile under comparable assay conditions [2]. This >30-fold improvement in selectivity window is a critical quantitative differentiator, establishing pinometostat as the superior tool for experiments where off-target PMT inhibition could confound data interpretation.
| Evidence Dimension | Fold-selectivity for DOT1L over a panel of other protein methyltransferases |
|---|---|
| Target Compound Data | >37,000-fold |
| Comparator Or Baseline | EPZ004777: >1,200-fold |
| Quantified Difference | >30-fold greater selectivity |
| Conditions | Cell-free enzymatic assay against a panel of non-DOT1L protein methyltransferases. |
Why This Matters
Procurement for epigenetic research demands compounds with the highest possible specificity to ensure that observed biological effects are genuinely due to target engagement rather than off-target activity.
- [1] Daigle, S.R., et al. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor. Cancer Cell 20, 53–65 (2011). PMID: 21741596. View Source
- [2] Daigle, S.R., et al. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood 122, 1017-1025 (2013). PMID: 23801631. View Source
